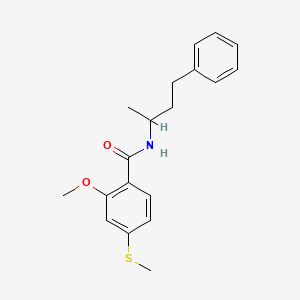
2-methoxy-N-(1-methyl-3-phenylpropyl)-4-(methylthio)benzamide
Vue d'ensemble
Description
2-methoxy-N-(1-methyl-3-phenylpropyl)-4-(methylthio)benzamide, also known as ML297, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ML297 is a selective activator of the GIRK1/2 channel, which is a type of ion channel that plays a crucial role in regulating the electrical activity of neurons.
Applications De Recherche Scientifique
2-methoxy-N-(1-methyl-3-phenylpropyl)-4-(methylthio)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and addiction. The GIRK1/2 channel, which is activated by this compound, plays a crucial role in regulating the electrical activity of neurons, and its dysfunction has been implicated in the pathogenesis of these disorders. This compound has been shown to be effective in reducing seizure activity in animal models of epilepsy and improving motor function in animal models of Parkinson's disease. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Mécanisme D'action
2-methoxy-N-(1-methyl-3-phenylpropyl)-4-(methylthio)benzamide activates the GIRK1/2 channel by binding to a specific site on the channel protein. The activation of the GIRK1/2 channel leads to an increase in potassium ion conductance, which hyperpolarizes the neuron and reduces its excitability. This mechanism of action is similar to that of other drugs that target ion channels, such as antiepileptic drugs and anesthetics.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing the excitability of neurons, reducing seizure activity, improving motor function, and reducing drug-seeking behavior. This compound has also been shown to have a neuroprotective effect in animal models of stroke, suggesting that it may have potential therapeutic applications in this disorder as well.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-(1-methyl-3-phenylpropyl)-4-(methylthio)benzamide has several advantages for lab experiments, including its high selectivity for the GIRK1/2 channel, its ability to penetrate the blood-brain barrier, and its potential therapeutic applications in neurological disorders. However, this compound also has some limitations, including its relatively short half-life and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2-methoxy-N-(1-methyl-3-phenylpropyl)-4-(methylthio)benzamide, including further studies on its mechanism of action, its potential therapeutic applications in neurological disorders, and its toxicity profile. Additionally, there is a need for the development of more potent and selective activators of the GIRK1/2 channel, which could have even greater therapeutic potential. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, which could help to optimize its dosing and improve its safety profile.
Propriétés
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14(9-10-15-7-5-4-6-8-15)20-19(21)17-12-11-16(23-3)13-18(17)22-2/h4-8,11-14H,9-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCXXCJYWDPQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(5-bromo-2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3981804.png)
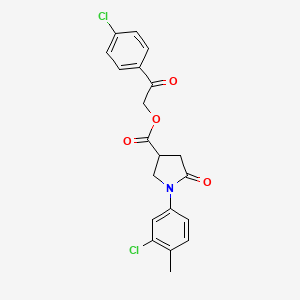
![N-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3981835.png)
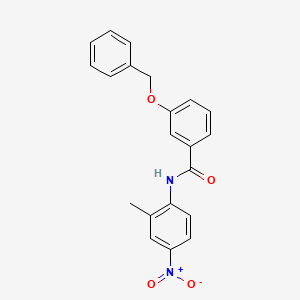
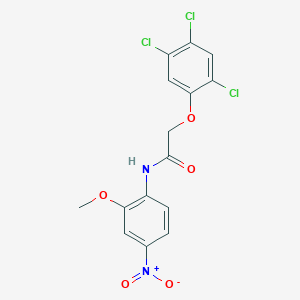

![N-[2-(4-tert-butylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B3981865.png)
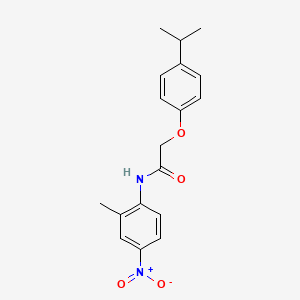

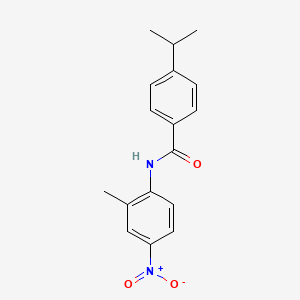
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3981902.png)
![methyl 4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B3981904.png)
![2-[(3-fluorophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3981911.png)